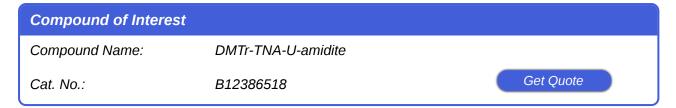


Application Notes and Protocols for DMTr-TNA-U-amidite Solid-Phase Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of α -L-threofuranosyl nucleic acid (TNA) oligonucleotides containing uracil, utilizing **DMTr-TNA-U-amidite**. The protocol is designed for use with standard automated DNA synthesizers.

Introduction

Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) with a four-carbon threofuranosyl sugar backbone. This structural difference from the natural five-carbon ribose or deoxyribose sugars imparts TNA with unique biochemical properties, including resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA. These characteristics make TNA a promising candidate for various therapeutic and diagnostic applications. The solid-phase synthesis of TNA oligonucleotides follows the well-established phosphoramidite chemistry, with specific modifications to accommodate the unique structure of TNA monomers.

Data Presentation

The following tables summarize the key quantitative parameters for the solid-phase synthesis of TNA oligonucleotides using **DMTr-TNA-U-amidite**.

Table 1: Reagents for Automated Solid-Phase Synthesis



Reagent	Composition	Concentration	Purpose
Deblocking Solution	3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)	3% (w/v)	Removal of the 5'- DMTr protecting group
DMTr-TNA-U-amidite	DMTr-TNA-U- phosphoramidite in Anhydrous Acetonitrile	0.1 M	TNA monomer for chain elongation
Activator	5-Ethylthio-1H- tetrazole (ETT) in Anhydrous Acetonitrile	0.25 M	Activation of the phosphoramidite for coupling
Capping Solution A	Acetic Anhydride/Lutidine/TH F	1:1:8 (v/v/v)	Acetylation of unreacted 5'-hydroxyl groups
Capping Solution B	16% N- Methylimidazole (NMI) in THF	16% (v/v)	Catalyst for the capping reaction
Oxidizing Solution	0.02 M lodine in THF/Pyridine/Water	0.02 M	Oxidation of the phosphite triester to a stable phosphate triester

Table 2: Synthesis Cycle Parameters for DMTr-TNA-U-amidite



Step	Reagent(s)	Duration	Average Stepwise Yield
1. Deblocking	3% TCA in DCM	60 seconds (x2)	>99%
2. Coupling	DMTr-TNA-U-amidite + Activator	2000 seconds	97-99.5%[1][2]
3. Capping	Capping Solutions A and B	30 seconds	>99%
4. Oxidation	Oxidizing Solution	30 seconds	>99%

Table 3: Post-Synthesis Cleavage and Deprotection

Step	Reagent	Temperature	Duration
Cleavage and Deprotection	33% Aqueous Ammonium Hydroxide	55 °C	18 hours[3]

Table 4: Expected Yields

Parameter	Expected Value
Stepwise Coupling Efficiency	97-99.5%[1][2]
Overall Yield (post-purification)	30-75%

Experimental Protocols

The solid-phase synthesis of TNA oligonucleotides is performed on an automated DNA synthesizer using the phosphoramidite method. The following protocol outlines the key steps.

- 1. Preparation of Reagents:
- Prepare all solutions under anhydrous conditions.



- Dissolve the DMTr-TNA-U-amidite and activator in anhydrous acetonitrile to the concentrations specified in Table 1.
- Ensure all other reagents are fresh and of synthesis grade.
- 2. Automated Solid-Phase Synthesis Cycle:

The synthesis proceeds in the 3' to 5' direction on a solid support (e.g., Controlled Pore Glass - CPG) pre-functionalized with the initial nucleoside or a universal linker. Each cycle of nucleotide addition consists of four steps:

- Step 1: Deblocking: The 5'-dimethoxytrityl (DMTr) protecting group of the nucleotide attached
 to the solid support is removed by treatment with the deblocking solution (3% TCA in DCM).
 This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then
 washed with anhydrous acetonitrile. A dual deblocking step with two 60-second treatments is
 recommended for TNA synthesis.
- Step 2: Coupling: The DMTr-TNA-U-amidite is activated by the activator solution (0.25 M ETT) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A significantly extended coupling time of 2000 seconds is crucial for achieving high coupling efficiency with TNA amidites.
- Step 3: Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are irreversibly blocked by acetylation. This is achieved by treating the solid support with the capping solutions.
- Step 4: Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester using the oxidizing solution.

These four steps are repeated for each subsequent **DMTr-TNA-U-amidite** or other desired phosphoramidites in the sequence.

- 3. Post-Synthesis Cleavage and Deprotection:
- After the final synthesis cycle, the oligonucleotide remains attached to the solid support and is fully protected.



- The solid support is transferred from the synthesis column to a screw-cap vial.
- Add 33% aqueous ammonium hydroxide to the vial.
- Seal the vial tightly and heat at 55 °C for 18 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone and the nucleobases.

4. Purification:

- After cleavage and deprotection, the crude TNA oligonucleotide solution is cooled and the supernatant is transferred to a new tube.
- The solution is then typically dried using a centrifugal evaporator.
- The crude TNA oligonucleotide can be purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Visualization of the Synthesis Workflow



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Caption: Workflow of **DMTr-TNA-U-amidite** Solid-Phase Synthesis.

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